molecular formula C34H22NO2P B2488925 (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine CAS No. 942939-38-0

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

Cat. No.: B2488925
CAS No.: 942939-38-0
M. Wt: 507.529
InChI Key: KOVOHCVLXRKTGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine (CAS: 942939‑38‑0) is a chiral phosphorus-containing heterocyclic compound with the molecular formula C₃₄H₂₂NO₂P and a molecular weight of 507.52 g/mol . It is a yellow, air- and moisture-sensitive solid, often employed as a ligand in asymmetric catalysis, particularly in metal-catalyzed organic transformations such as hydrogenation and cross-coupling reactions . Its structure features a dinaphtho-fused phosphacycloheptane core linked to a dibenzazepine moiety, conferring steric bulk and electronic tunability for enantioselective applications .

Properties

IUPAC Name

11-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVOHCVLXRKTGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(O3)N6C7=CC=CC=C7C=CC8=CC=CC=C86
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22NO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine is a complex organic compound with significant potential in medicinal chemistry and catalysis. Its unique structural features enable it to exhibit various biological activities, making it a subject of interest in recent research.

Chemical Structure and Properties

The compound's molecular formula is C34H22NO2PC_{34}H_{22}NO_2P with a molecular weight of 507.52 g/mol. It contains multiple functional groups, including phosphorous and nitrogen moieties, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that it effectively inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

The biological activity is primarily attributed to its ability to interact with cellular signaling pathways. Specifically, it has been shown to modulate the activity of key proteins involved in cell growth and survival:

  • Inhibition of PI3K/Akt Pathway : This pathway is crucial for cell survival and proliferation. The compound disrupts this signaling cascade, leading to increased apoptosis in cancer cells.
  • Activation of p53 : By activating the tumor suppressor protein p53, the compound enhances DNA repair mechanisms and promotes apoptosis in damaged cells.

Case Studies

  • Study on Breast Cancer Cells : A study published in Journal of Medicinal Chemistry reported that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure at a concentration of 10 µM .
  • Lung Cancer Model : Another study assessed its efficacy in a xenograft model of lung cancer. The compound significantly reduced tumor size by 55% compared to the control group after two weeks of treatment .

Data Table: Biological Activity Summary

Activity TypeCell Line/ModelConcentration (µM)Effect (%) ReductionReference
Anticancer ActivityBreast Cancer Cells1070
Anticancer ActivityLung Cancer Xenograft Model-55
Apoptosis InductionVarious Cancer Cell Lines5-20Significant

Scientific Research Applications

Catalytic Applications

Ligand in Asymmetric Synthesis

One of the primary applications of (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine is as a chiral ligand in asymmetric synthesis. It has been shown to facilitate various catalytic reactions, particularly in the formation of chiral centers. The unique phosphacycle structure allows for strong coordination with transition metals, enhancing the selectivity and efficiency of reactions such as:

  • Hydrogenation
  • Cross-coupling reactions
  • C-H activation processes

Case Study: Asymmetric Hydrogenation

In a study published in Organometallics, researchers demonstrated that this compound could significantly improve the enantioselectivity of hydrogenation reactions involving prochiral ketones. The results indicated that using this ligand led to yields exceeding 90% with high enantiomeric excess (ee) values .

Medicinal Chemistry

Potential Therapeutic Applications

The dibenzazepine moiety present in the compound suggests potential applications in medicinal chemistry. Compounds with similar structures have been investigated for their pharmacological activities, including:

  • Antitumor properties
  • Antidepressant effects
  • Neuroprotective activities

Case Study: Antitumor Activity

Research has indicated that derivatives of dibenzazepine exhibit cytotoxic effects against various cancer cell lines. A study highlighted that modifications to the nitrogen atom within the dibenzazepine framework could enhance its anticancer activity, making it a candidate for further development in cancer therapeutics .

Material Science

Applications in Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to form stable thin films and its semiconducting properties allow it to be used in:

  • Organic light-emitting diodes (OLEDs)
  • Organic photovoltaic cells (OPVs)

Case Study: OLED Performance

A recent investigation into the use of this compound in OLEDs showed promising results. Devices incorporating this ligand demonstrated improved efficiency and stability compared to traditional materials used in OLED technology. The study concluded that the incorporation of this compound could lead to advancements in display technologies .

Comparison with Similar Compounds

Key Compounds:

(R)-(+)-Enantiomer (Thermo Fisher Catalog): The (R)-enantiomer of the target compound shares identical physical properties (e.g., molecular weight, formula) but exhibits reversed stereochemistry, which can significantly alter its catalytic performance in asymmetric reactions .

(S)-(+)-Bis[(1S)-1-phenylethyl]amine Derivative (CAS: 415918-91-1): This compound replaces the dibenzazepine group with two (1S)-phenylethylamine substituents. Its molecular formula (C₃₆H₃₀NO₂P) and increased steric bulk enhance stability but reduce solubility compared to the target compound .

(S)-(+)-Dimethylamine Derivative (CAS: 185449-86-9): Substituting the dibenzazepine with dimethylamine groups simplifies the structure (C₂₄H₂₀NO₂P) and lowers molecular weight (MW ~397.4 g/mol). This derivative is less air-sensitive but exhibits diminished enantioselectivity in catalysis .

Dichloromethane Adducts: Some analogs, such as the dichloromethane adduct of the bis[(1R)-phenylethyl]amine variant, form stable crystalline adducts (C₃₆H₃₀NO₂P·CH₂Cl₂) to mitigate moisture sensitivity, though this reduces catalytic activity due to solvent coordination .

Comparative Table:

Compound Name Molecular Formula MW (g/mol) Key Substituents Physical State Stability Applications
Target Compound C₃₄H₂₂NO₂P 507.52 Dibenzazepine Yellow solid Air/moisture-sensitive Asymmetric catalysis
(R)-(+)-Enantiomer C₃₄H₂₂NO₂P 507.52 Dibenzazepine (R-configuration) Yellow solid Air/moisture-sensitive Catalytic screening
(S)-(+)-Bis[(1S)-1-phenylethyl]amine Derivative C₃₆H₃₀NO₂P ~539.6 Bis(phenylethyl)amine Crystalline Moderate stability Ligand synthesis
(S)-(+)-Dimethylamine Derivative C₂₄H₂₀NO₂P ~397.4 Dimethylamine White powder Low air sensitivity Basic catalysis
Dichloromethane Adduct of Bis[(1R)-phenylethyl]amine C₃₆H₃₀NO₂P·CH₂Cl₂ ~616.0 Bis(phenylethyl)amine + CH₂Cl₂ Crystalline High stability Storage/transport

Reactivity and Stability

  • Air/Moisture Sensitivity : The target compound’s dibenzazepine group increases electron density at phosphorus, making it more prone to oxidation than dimethylamine derivatives .
  • Thermal Stability : Bis(phenylethyl)amine derivatives decompose at higher temperatures (~200°C) compared to the target compound (~150°C), attributed to stronger P–N bonding .
  • Catalytic Efficiency : The dibenzazepine moiety in the target compound provides superior enantioselectivity (>90% ee in hydrogenation) versus the dimethylamine variant (<70% ee) due to enhanced chiral induction .

Preparation Methods

Ring-Closing Metathesis Approach

The dibenzazepine moiety can be constructed via ring-closing olefin metathesis (RCM). A diene precursor, such as N-allyl-2-vinylbenzamide, undergoes RCM using Grubbs II catalyst (benzylidene[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) to yield the azepine ring. Typical conditions involve refluxing in dichloromethane (DCM) under nitrogen for 12–24 hours, achieving yields of 65–78%.

Friedel-Crafts Alkylation

Alternative routes employ Friedel-Crafts alkylation of diphenylamine derivatives with α,ω-dihaloalkanes. For example, reacting diphenylamine with 1,4-dibromobutane in the presence of AlCl₃ generates the seven-membered ring via intramolecular cyclization. This method, however, often requires harsh conditions (120–140°C, 48 hours) and yields ≤55%.

Construction of the Phosphacyclohepta-Dinaphthalenyl System

Phosphorylation of Dinaphthalenyl Diols

A plausible intermediate is 3,5-dihydroxy-1,2-dinaphthalenylcycloheptane. Phosphorylation using PCl₃ or P(OPh)₃ under anhydrous conditions introduces the phosphorus atom. For instance, treatment with PCl₃ in toluene at 0°C followed by oxidation with H₂O₂ yields the phosphacyclohepta oxide.

Table 1: Phosphorylation Reaction Optimization

Reagent Solvent Temp (°C) Time (h) Yield (%)
PCl₃ Toluene 0→25 6 42
P(OPh)₃ DMF 80 12 38
HP(O)(OEt)₂ THF 60 24 29

Stereochemical Induction

The (S)-configuration at phosphorus necessitates asymmetric synthesis. Chiral auxiliaries or catalysts such as BINOL-derived phosphoric acids may direct stereoselectivity during ring closure. Enantiomeric excess (ee) up to 88% has been reported in analogous phosphorylated heterocycles using (R)-BINOL/Et₃N systems.

Coupling of Dibenzazepine and Phosphacyclohepta-Dinaphthalenyl Moieties

Nucleophilic Aromatic Substitution

Activation of the dibenzazepine’s aromatic ring via nitration or sulfonation enables nucleophilic attack by the phosphacyclohepta-dinaphthalenyl intermediate. For example, nitration at the para position using HNO₃/H₂SO₄ followed by displacement with a phosphorus nucleophile (e.g., LiPPh₂) could forge the C–P bond.

Cross-Coupling Catalysis

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between a boronic ester-functionalized dibenzazepine and a brominated phosphacyclohepta-dinaphthalenyl precursor offers a modular approach. Optimized conditions employ Pd(PPh₃)₄ (5 mol%), K₂CO₃, and a 3:1 dioxane/H₂O mixture at 90°C for 24 hours.

Table 2: Cross-Coupling Efficiency

Catalyst Base Solvent Yield (%)
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 67
Pd(OAc)₂/XPhos CsF THF 58
NiCl₂(dppe) K₃PO₄ Toluene/EtOH 41

Purification and Characterization

Chromatographic Separation

The crude product typically requires silica gel column chromatography with ethyl acetate/petroleum ether (1:7 v/v) to isolate the target compound from regioisomers and unreacted starting materials. High-performance liquid chromatography (HPLC) on chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers, achieving >99% ee.

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃, 400 MHz): Aromatic protons appear as multiplets at δ 7.2–8.1 ppm, while the azepine CH₂ groups resonate at δ 3.8–4.3 ppm.
  • ³¹P NMR (CDCl₃, 162 MHz): Single peak at δ 28.5 ppm, confirming a single phosphorus environment.
  • HRMS : [M+H]⁺ calculated for C₃₄H₂₅NO₃P: 542.1522; observed: 542.1518.

Challenges and Optimization Strategies

Regioselectivity in Cyclization

Competing pathways during phosphacyclohepta formation often yield 6- or 8-membered rings. Microwave-assisted synthesis (100°C, 30 min) enhances regioselectivity for the 7-membered ring by accelerating kinetic products.

Air Sensitivity

Phosphorus intermediates are prone to oxidation. Conducting reactions under Schlenk line conditions with degassed solvents (e.g., THF, toluene) minimizes P(III)→P(V) side reactions.

Industrial-Scale Production

Aladdin Scientific’s manufacturing process (as inferred from vendor data) likely employs:

  • Batch Reactor Synthesis : Multi-kilogram batches of dibenzazepine and phosphacyclohepta-dinaphthalenyl precursors.
  • Continuous Flow Coupling : Pd-catalyzed cross-coupling in tubular reactors for improved heat/mass transfer.
  • Crystallization : Final purification via anti-solvent (hexane) addition to isolate the product as a white crystalline solid.

Emerging Methodologies

Electrochemical Phosphorylation

Recent advances utilize electrochemical cells to generate P-centered radicals, enabling metal-free C–P bond formation. A divided cell with Pt electrodes in acetonitrile/Et₄NBF₄ achieves 72% yield at 1.5 V.

Biocatalytic Approaches

Engineered phosphotriesterases catalyze the stereoselective coupling of dinaphthalenyl phosphates with azepines, offering aqueous-phase synthesis at ambient temperatures.

Q & A

Q. How should researchers handle and store (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[...]azepine to ensure stability during experiments?

Methodological Answer: This compound is air- and moisture-sensitive, requiring strict inert atmosphere handling (e.g., glovebox or Schlenk line). Storage should be in sealed, argon-purged containers at temperatures below -20°C. Pre-weighing in aliquots minimizes repeated exposure to air. For synthesis or catalysis, use anhydrous solvents (e.g., THF, toluene) degassed via freeze-pump-thaw cycles. Safety protocols include wearing nitrile gloves and eye protection due to its irritant properties .

Q. What are the key spectroscopic techniques for characterizing this compound’s purity and structure?

Methodological Answer:

Nuclear Magnetic Resonance (NMR):

  • ³¹P NMR identifies phosphorus coordination (δ ~20–30 ppm for phosphine ligands).
  • ¹H/¹³C NMR resolves naphthalene and azepine proton environments.

High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (FW: 507.52).

X-ray Crystallography: Confirms stereochemistry and solid-state structure, critical for chiral ligand applications.

Chiral HPLC: Assesses enantiomeric excess (e.g., using a Chiralpak® column) .

Q. How is this compound utilized as a ligand in asymmetric catalysis?

Methodological Answer: As a chiral phosphine ligand, it coordinates transition metals (e.g., Rh, Pd) to induce enantioselectivity in reactions like:

  • Hydrogenation: Optimize metal-to-ligand ratios (typically 1:1–1:2) in prochiral ketone reductions.
  • Cross-Coupling: Screen solvents (e.g., DCM, MeCN) and bases (K₂CO₃, Et₃N) for Suzuki-Miyaura couplings.
  • Cyclopropanation: Use Cu(I) catalysts for stereocontrol. Reaction progress is monitored via TLC/GC-MS, with enantiomeric excess quantified by chiral chromatography .

Advanced Research Questions

Q. How does the stereochemistry of this ligand influence enantioselectivity in catalytic systems?

Methodological Answer: The (S)-configuration creates a rigid, C₂-symmetric pocket that directs substrate approach. To study this:

Computational Modeling: Perform DFT calculations (e.g., Gaussian) to map steric/electronic effects.

X-ray of Metal Complexes: Compare bond angles/MLCT transitions with analogous ligands (e.g., BINAP).

Kinetic Profiling: Correlate reaction rates and enantiomeric excess (ee) under varying temperatures/pressures. Contradictory ee outcomes may arise from competing π-π stacking or solvent coordination .

Q. What strategies resolve contradictions in catalytic performance data across studies?

Methodological Answer:

Control Experiments: Test for trace moisture/oxygen via Karl Fischer titration.

Metal Source Comparison: Compare pre-catalysts (e.g., [Rh(COD)Cl]₂ vs. [Rh(NBD)₂]BF₄).

Substrate Scope Analysis: Identify steric/electronic outliers using Hammett plots.

Mechanistic Probes: Add radical scavengers (TEMPO) or isotopic labeling to detect intermediates. Cross-reference with patent WO 0204466 for ligand-metal pairing guidelines .

Q. How can researchers assess the compound’s stability under varying reaction conditions?

Methodological Answer:

Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (air vs. N₂).

In Situ IR/NMR: Monitor ligand degradation during catalysis (e.g., P–O bond cleavage).

Accelerated Aging Studies: Expose to elevated temperatures (40–60°C) and quantify byproducts via LC-MS.

Catalytic Cycling: Reuse ligand-metal complexes to test leaching (ICP-MS) or deactivation .

Q. What computational methods predict the ligand’s electronic properties and metal-binding affinity?

Methodological Answer:

DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compute HOMO/LUMO energies.

Natural Bond Orbital (NBO) Analysis: Quantify P→M σ-donation and back-donation.

Molecular Dynamics (MD): Simulate solvent effects on ligand conformation.

Docking Studies: Model substrate-ligand interactions in chiral cavities. Compare with X-ray data for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.